molecular formula C10H9ClN2O B1336219 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 51802-77-8

3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No. B1336219
CAS RN: 51802-77-8
M. Wt: 208.64 g/mol
InChI Key: RUERNNLQCZMFKW-UHFFFAOYSA-N
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Description

3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a structure composed of one oxygen and two nitrogen atoms alongside two carbon atoms. This class of compounds is known for a wide range of biological and pharmacological activities, making them of considerable interest in drug chemistry .

Synthesis Analysis

The synthesis of 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole derivatives can be achieved through various methods. One approach involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization of synthesized intermediates under the action of phosphorus trichloroxide

Scientific Research Applications

Corrosion Inhibition

Research has shown that derivatives of 1,2,4-oxadiazole, such as those synthesized in the study by Kalia et al. (2020), are effective in inhibiting corrosion on mild steel. These derivatives demonstrate high inhibition efficiency, which was confirmed through various techniques like weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization (Kalia et al., 2020).

Synthesis of Novel Compounds

Özer and Dürüst (2022) developed novel macrocyclic compounds incorporating 1,2,4-oxadiazole moiety. These new compounds have potential applications in various chemical and pharmaceutical fields (Özer & Dürüst, 2022).

Development of Luminescent Materials

The study by Parra et al. (2006) explored the synthesis and properties of 1,2,4-oxadiazole derivatives for use in luminescent materials. These compounds showed potential for applications in optoelectronic devices due to their photoluminescence properties (Parra et al., 2006).

Investigation of Chemical Properties

The chemical properties of certain 1,2,4-oxadiazole derivatives have been extensively studied, providing insights into their potential uses in synthesizing various chemical compounds. Stepanov et al. (2019) investigated the reactivity of these compounds, demonstrating their versatility in chemical synthesis (Stepanov et al., 2019).

Safety And Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUERNNLQCZMFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429006
Record name 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole

CAS RN

51802-77-8
Record name 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 40 g. (0.27 mole) of crude phenylacetamide oxime in 200 ml. of dry toluene is treated with 45.9 g. (0.27 mole) of chloroacetic anhydride in 100 ml. of toluene. The resultant mixture is then refluxed and the water formed is removed by means of a Dean Stark trap. The mixture is refluxed for 3-4 hours after which it is cooled and extracted once with 150 ml. of water and four times with 100 ml. of a saturated sodium bicarbonate solution. The toluene solution is then dried over magnesium sulfate and the solvent is removed in vacuo. Upon distillation of the residue, 3-benzyl-5-chloromethyl-1,2,4-oxadiazole, 19.8 g. having a b.p. of 100-108 (0.04 mm) is obtained.
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